2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
Overview
Description
“2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 451-88-7. Its molecular weight is 184.17 . It is also known by its IUPAC name, (4-fluoro-2-methylphenoxy)acetic acid .
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was achieved through a two-step substitution reaction .Scientific Research Applications
Environmental Behavior and Sorption Characteristics
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, as part of the broader class of phenoxy herbicides, has been studied for its environmental behavior, particularly regarding its sorption to soil, organic matter, and minerals. Research indicates that the sorption of phenoxy herbicides like 2,4-D (a related compound) can be influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. These findings suggest that similar factors could affect the environmental fate of this compound, highlighting the relevance of soil organic matter and iron oxides as key sorbents in its environmental behavior (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
The compound's structural characteristics may lend itself to applications in the development of fluorescent chemosensors. For instance, derivatives based on similar molecular frameworks have been employed to detect various analytes, including metal ions and neutral molecules. This indicates potential utility for this compound in crafting sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).
Advanced Synthesis Applications
In synthetic chemistry, compounds like this compound may serve as intermediates or key components in the synthesis of more complex molecules. For example, 2-Fluoro-4-bromobiphenyl, a compound related in terms of fluorination and aromatic substitution patterns, has been identified as a crucial intermediate for pharmaceutical compounds, suggesting that similar methodologies could be adapted for the synthesis and application of this compound in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Wastewater Treatment and Environmental Remediation
The structural similarities of this compound with other phenoxy herbicides suggest its potential involvement in environmental pollution related to pesticide use. Research on the treatment of wastewater from the pesticide industry, which often contains a variety of phenoxy acids, highlights the importance of biological processes and advanced remediation techniques in mitigating environmental impact. This suggests a research avenue for the biodegradation and removal of compounds like this compound from contaminated sites (Goodwin, Carra, Campo, & Soares, 2018).
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWBZSFAQSLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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